molecular formula C9H11ClFN B3067653 (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS No. 1314324-00-9

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B3067653
CAS No.: 1314324-00-9
M. Wt: 187.64
InChI Key: ZQPBZLHQLCAFOQ-OULXEKPRSA-N
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Description

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral amine compound featuring a cyclopropane ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common synthetic route includes:

    Cyclopropanation: The reaction of a 4-fluorophenyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring.

    Amination: Introduction of the amine group through nucleophilic substitution or reductive amination.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has diverse applications in scientific research:

  • Chemistry

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBZLHQLCAFOQ-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-26-3
Record name rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Reactant of Route 3
Reactant of Route 3
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Reactant of Route 4
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Reactant of Route 5
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Reactant of Route 6
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

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